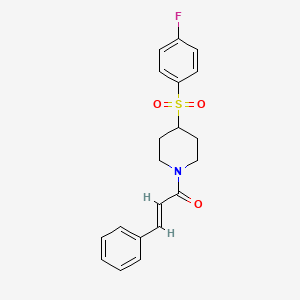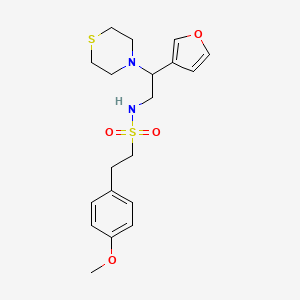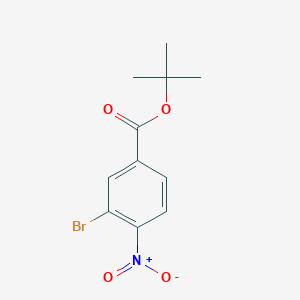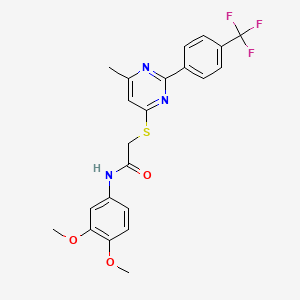
2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a methylthio group (-SCH3), a phenyl group (C6H5-), and a p-tolyl group (C7H7-) attached to the imidazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings, for example, can participate in various reactions, including nucleophilic substitutions and electrophilic additions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of imidazole derivatives, including those structurally similar to 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, is their role as corrosion inhibitors for metals. For instance, studies have demonstrated the efficiency of imidazole and its derivatives in inhibiting copper corrosion in acidic environments. These compounds exhibit low activation energies and standard free energies of adsorption, indicating physisorption on the copper surface. This property is particularly valuable in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Gašparac, Martin, & Stupnišek-lisac, 2000).
Electrolytes for Fuel Cells
Imidazole derivatives have been explored as additives in electrolytes for fuel cells, particularly in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid. These additives enhance the conductivity of the membranes at high temperatures and various humidity conditions, making them suitable for high-temperature proton-conducting polymer electrolytes. This application is crucial for the development of more efficient and durable fuel cells, which are a key technology for sustainable energy production (Schechter & Savinell, 2002).
Antimicrobial and Antimalarial Activities
Research has also been conducted on the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing their potential in antimicrobial and antimalarial activities. These compounds were synthesized through reactions involving α-bromo aralkyl ketones in the presence of polyethylene glycol-400 under microwave irradiation, demonstrating good to excellent antibacterial activity and promising antimalarial effects. Such studies highlight the potential of imidazole derivatives in medical and pharmaceutical applications, offering new avenues for the development of antimicrobial and antimalarial agents (Vekariya et al., 2017).
Photochromism and Supramolecular Chirality
Furthermore, imidazole derivatives have been utilized in studying supramolecular chirality and photochromism, particularly in Langmuir-Blodgett films. These films exhibit unique photochromic properties and can demonstrate supramolecular chirality, which is significant for the development of optical materials, sensors, and switches. The ability to control the optical properties of materials through structural manipulation of imidazole derivatives opens up new possibilities in materials science and nanotechnology (Li et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFABBBNKAYIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)

![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)

![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)



